![molecular formula C15H28N4O4 B2561670 [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester CAS No. 203258-20-2](/img/structure/B2561670.png)
[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester
Overview
Description
“[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C15H28N4O4 . It is also known as tert-butyl (E)-(((tert-butoxycarbonyl)amino)(piperazin-1-yl)methylene)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N4O4/c1-14(2,3)22-12(20)17-11(19-9-7-16-8-10-19)18-13(21)23-15(4,5)6/h16H,7-10H2,1-6H3,(H,17,18,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.41 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of related piperazine derivatives, which are crucial for developing pharmaceuticals and materials. For instance, Sanjeevarayappa et al. (2015) detailed the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, showcasing methods for obtaining piperazine derivatives via condensation reactions. This compound was further analyzed using various spectroscopic techniques and crystallography, underscoring the importance of structural analysis in the development of new compounds (Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological activity of piperazine derivatives has also been a significant area of research. Lecanu et al. (2010) reported on a compound designed for neuroprotective therapeutic applications, highlighting the potential of piperazine derivatives in treating neurological conditions such as Alzheimer's disease. This compound demonstrated activities like acetylcholinesterase inhibition and neuroprotection against toxicity, indicating the therapeutic potential of these molecules (Lecanu et al., 2010).
Material Science Applications
In the realm of material science, Sanda, Kamatani, and Endo (2001) explored the anionic ring-opening polymerization of amino acid-derived cyclic carbonates, demonstrating the versatility of piperazine derivatives in polymer synthesis. Their work opens avenues for developing biodegradable polymers with applications in medical devices and environmentally friendly materials (Sanda et al., 2001).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .
Future Directions
As for the future directions, it’s hard to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields like medicine, materials science, or chemical synthesis. It’s also important to note that the safety and environmental impact of this compound would be important considerations in any future work .
properties
IUPAC Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-14(2,3)22-12(20)17-11(19-9-7-16-8-10-19)18-13(21)23-15(4,5)6/h16H,7-10H2,1-6H3,(H,17,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQABRWQRJLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

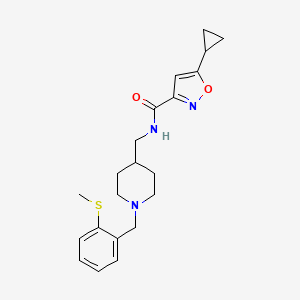
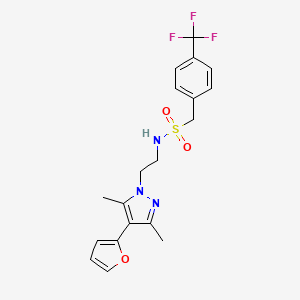
![2-Methyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2561591.png)
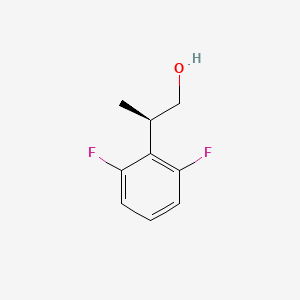
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate](/img/structure/B2561596.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2561598.png)

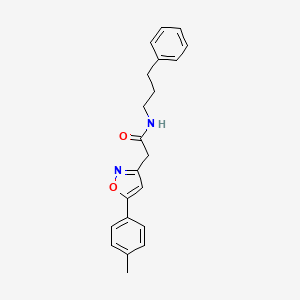
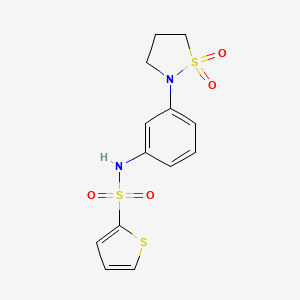
![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)
